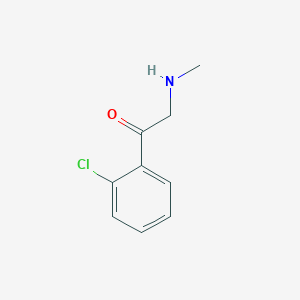

1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one

Beschreibung

BenchChem offers high-quality 1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C9H10ClNO |

|---|---|

Molekulargewicht |

183.63 g/mol |

IUPAC-Name |

1-(2-chlorophenyl)-2-(methylamino)ethanone |

InChI |

InChI=1S/C9H10ClNO/c1-11-6-9(12)7-4-2-3-5-8(7)10/h2-5,11H,6H2,1H3 |

InChI-Schlüssel |

ABEOVTAXSPDVPH-UHFFFAOYSA-N |

Kanonische SMILES |

CNCC(=O)C1=CC=CC=C1Cl |

Herkunft des Produkts |

United States |

synthesis mechanism and pathways for 1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one

Technical Overview: Analysis and Safety of α -Aminoacetophenone Derivatives

General Chemical Principles

1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one belongs to the broader chemical class of α -aminoacetophenones. These compounds are characterized by an acetophenone backbone with an amine group substituted at the alpha carbon relative to the carbonyl group.

Historically and chemically, the formation of α -aminoacetophenones relies on the reactivity of α -haloketones. α -Haloketones (such as 2-chloroacetophenone) are highly electrophilic due to the electron-withdrawing effects of both the carbonyl group and the halogen atom. This makes the alpha carbon highly susceptible to nucleophilic attack by amines.

Causality in Reactivity and Toxicity: The same electrophilicity that makes α -haloketones useful synthetic intermediates also makes them potent alkylating agents in biological systems. For example, 2-chloroacetophenone (often referred to as CN gas) is a powerful lachrymator [1]. It reacts rapidly with sulfhydryl (-SH) groups on proteins in the sensory nerve endings of the cornea, causing acute pain, tearing, and respiratory irritation. Understanding this mechanism is critical for establishing appropriate laboratory safety protocols.

Analytical Detection Methods

In forensic and pharmaceutical research, the identification of substituted aminoacetophenones relies heavily on chromatographic separation coupled with mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the gold standards [2].

Because secondary amines can interact with active sites in GC columns (leading to peak tailing and poor resolution), derivatization is often employed. Reagents such as Trifluoroacetic anhydride (TFAA) or Pentafluoropropionic anhydride (PFPA) are used to convert the amine into a stable, volatile amide, improving chromatographic performance and producing distinct fragmentation patterns for structural elucidation.

Table 1: Standard Analytical Parameters for Aminoacetophenones

| Analytical Technique | Primary Purpose | Key Parameters / Considerations |

| GC-MS (EI) | Volatile separation, structural fragmentation | Requires derivatization (e.g., TFAA) for optimal peak shape. Electron Ionization (70 eV) yields characteristic α -cleavage fragments. |

| LC-MS/MS | Trace detection, intact mass confirmation | Electrospray Ionization (ESI+) is highly effective due to the basic amine. Mobile phase typically requires acidic modifiers (e.g., 0.1% formic acid). |

| NMR ( 1 H, 13 C) | Absolute structural elucidation | Essential for differentiating positional isomers (e.g., 2-chloro vs. 4-chloro substitution on the phenyl ring). |

| FTIR | Functional group identification | Strong carbonyl stretch (~1680-1700 cm −1 ) and secondary amine N-H stretch (~3300 cm −1 ). |

Standard Analytical Workflow: GC-MS Preparation

To ensure self-validating and reproducible analytical results, the following step-by-step methodology outlines a standard GC-MS sample preparation and derivatization protocol for secondary amine-containing acetophenones.

Step 1: Sample Dissolution Weigh approximately 1.0 mg of the target analyte and dissolve it in 1.0 mL of high-purity ethyl acetate in a glass reaction vial. Causality: Ethyl acetate is chosen as it is an aprotic solvent that will not interfere with the subsequent acylation reaction.

Step 2: Derivatization Add 50 μ L of Trifluoroacetic anhydride (TFAA) to the vial. Seal the vial with a PTFE-lined cap and incubate at 60°C for 20 minutes. Causality: Heat accelerates the nucleophilic acyl substitution, ensuring quantitative conversion of the secondary amine to its trifluoroacetamide derivative.

Step 3: Evaporation and Reconstitution Remove the vial from heat and allow it to cool to room temperature. Evaporate the solvent and excess TFAA to dryness under a gentle stream of high-purity nitrogen gas. Reconstitute the residue in 1.0 mL of ethyl acetate.

Step 4: Instrumental Analysis Transfer the reconstituted sample to an autosampler vial. Inject 1.0 μ L into the GC-MS operating in splitless mode, utilizing a standard non-polar column (e.g., HP-5MS) and a temperature gradient starting at 80°C, ramping at 15°C/min to 280°C.

Standard GC-MS sample preparation and derivatization workflow for secondary amines.

Laboratory Safety Protocols and PPE

Handling the precursors to α -aminoacetophenones (specifically α -haloketones) requires rigorous adherence to occupational safety standards due to their lachrymatory and alkylating properties [3].

-

Engineering Controls: All handling, weighing, and reactions involving α -haloketones must be conducted inside a certified, properly functioning chemical fume hood. Local exhaust ventilation is critical to prevent inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles are mandatory. Safety glasses are insufficient due to the vapor hazard and lachrymatory nature of the compounds.

-

Hand Protection: Heavy-duty butyl rubber or laminated film gloves (e.g., Silver Shield) should be used when handling concentrated haloketones, as they can rapidly permeate standard nitrile examination gloves.

-

Body Protection: A flame-resistant laboratory coat and full-length trousers are required to prevent skin contact.

-

-

Decontamination: Spills of α -haloketones can often be neutralized using a dilute solution of sodium hydroxide or sodium carbonate, which promotes the hydrolysis of the reactive carbon-halogen bond, rendering the compound less hazardous before final cleanup and disposal as hazardous waste.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 10757, 2-Chloroacetophenone". PubChem.[Link]

-

U.S. Environmental Protection Agency. "Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)". EPA.[Link]

-

Centers for Disease Control and Prevention. "Chemical Safety". NIOSH.[Link]

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one is a substituted cathinone, a class of compounds with a growing presence in medicinal chemistry and pharmacological research. As an α-amino ketone, its structure presents unique characteristics that influence its reactivity, stability, and potential biological activity. This guide provides a comprehensive overview of the physicochemical properties of this compound, with a particular focus on its hydrochloride salt, for which more definitive data is available. Due to the limited publicly available experimental data on the free base, this document synthesizes information from its key precursor, 2'-Chloroacetophenone, and established principles for α-amino ketones to provide a scientifically grounded projection of its properties.

Nomenclature and Chemical Structure

The nomenclature and structural representation of a compound are foundational to its study. The hydrochloride salt is the more commonly cataloged form of this molecule.

-

IUPAC Name: 1-(2-chlorophenyl)-2-(methylamino)ethan-1-one hydrochloride[1]

-

CAS Number: 958292-66-5 (for the hydrochloride salt)[1]

-

Molecular Formula: C₉H₁₁Cl₂NO (for the hydrochloride salt)[1]

The chemical structure of the free base, 1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one, is depicted below.

Caption: Proposed synthetic workflow for 1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one.

Step-by-Step Methodology

-

α-Bromination of 2'-Chloroacetophenone: 2'-Chloroacetophenone is dissolved in a suitable solvent, such as acetic acid. Elemental bromine is then added dropwise to the solution at a controlled temperature, typically with cooling, to prevent multiple brominations. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the reaction mixture is worked up, often by quenching with a reducing agent like sodium bisulfite to remove excess bromine, followed by extraction and purification to yield 2-bromo-1-(2-chlorophenyl)ethan-1-one.

-

Nucleophilic Substitution with Methylamine: The resulting α-bromo ketone is then reacted with methylamine. This is a standard nucleophilic substitution where the nitrogen of the methylamine displaces the bromide. The reaction is typically carried out in a suitable solvent, and the choice of solvent can influence the reaction rate and yield. The final product, 1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one, is then isolated and purified, often through crystallization or chromatography. To obtain the hydrochloride salt, the free base is dissolved in a suitable solvent and treated with hydrochloric acid.

Spectral Data

Infrared (IR) Spectroscopy

The IR spectrum of 1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one is expected to show characteristic peaks for its functional groups. The IR spectrum of the precursor, 2'-Chloroacetophenone, is available from the NIST Chemistry WebBook and shows a strong carbonyl (C=O) stretch. [2]For the target compound, one would anticipate:

-

C=O stretch: A strong absorption band in the region of 1680-1700 cm⁻¹.

-

N-H bend: A moderate absorption for the secondary amine, typically in the range of 1550-1650 cm⁻¹.

-

C-N stretch: An absorption in the region of 1020-1250 cm⁻¹.

-

Aromatic C-H and C=C stretches: Peaks characteristic of the substituted benzene ring.

Mass Spectrometry (MS)

The mass spectrum of the precursor, 2'-Chloroacetophenone, is also available from NIST. [3]For 1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 183 (for the ³⁵Cl isotope) and 185 (for the ³⁷Cl isotope) in a roughly 3:1 ratio. Key fragmentation patterns would likely involve α-cleavage adjacent to the carbonyl group and the amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum would provide valuable structural information. The expected signals would include:

-

Aromatic protons: A multiplet in the aromatic region (typically 7.0-8.0 ppm).

-

Methylene protons (-CH₂-): A singlet or a pair of doublets adjacent to the carbonyl and amine groups.

-

Methyl protons (-CH₃): A singlet or doublet depending on coupling to the N-H proton.

-

Amine proton (N-H): A broad singlet, the chemical shift of which would be concentration and solvent dependent.

Analytical Methods

The analysis of α-amino ketones is typically performed using chromatographic techniques coupled with a suitable detector.

Caption: General analytical workflow for 1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile and semi-volatile compounds like α-amino ketones. The compound would be separated on a capillary column and identified based on its retention time and mass spectrum.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, coupled with a UV-Vis or mass spectrometric detector, is another suitable method for the analysis of this compound. This is especially useful if the compound has limited thermal stability.

Stability and Storage

α-Amino ketones can be prone to instability, particularly self-condensation reactions. [4]The presence of both a nucleophilic amine and an electrophilic ketone in the same molecule can lead to intermolecular reactions. Therefore, proper storage is crucial to maintain the integrity of the compound.

-

Recommended Storage: It is advisable to store 1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one, particularly the free base, in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. The hydrochloride salt is generally more stable and less prone to self-condensation.

Safety and Handling

While specific toxicity data for 1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one is not readily available, the safety precautions for its precursor, 2'-Chloroacetophenone, and related α-amino ketones should be considered. 2'-Chloroacetophenone is known to be harmful if swallowed and can cause skin and eye irritation. [5][6]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one is a compound of interest with physicochemical properties that are largely inferred from its structure, its hydrochloride salt, and its chemical precursor. This guide provides a foundational understanding for researchers, synthesizing the available data to offer insights into its synthesis, analysis, stability, and safe handling. As with any research chemical for which comprehensive data is not yet available, caution and rigorous experimental validation are paramount.

References

Sources

- 1. 1-(2-chlorophenyl)-2-(methylamino)ethan-1-one hydrochloride | 958292-66-5 | Buy Now [molport.com]

- 2. Ethanone, 1-(2-chlorophenyl)- [webbook.nist.gov]

- 3. Ethanone, 1-(2-chlorophenyl)- [webbook.nist.gov]

- 4. Aminoaldehydes and aminoketones - Wikipedia [en.wikipedia.org]

- 5. Ethanone, 1-(2-chlorophenyl)- | C8H7ClO | CID 72864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

In Vitro Metabolite Identification of 1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one: A Comprehensive Technical Guide

Executive Summary & Pharmacological Context

The rapid proliferation of novel psychoactive substances (NPS) and designer stimulants necessitates rigorous, predictive toxicokinetic modeling. 1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one (also known as 2-chloro-N-methyl-phenacylamine) is an emerging structural analog closely related to the synthetic cathinone 2-chloromethcathinone (2-CMC). However, it possesses a critical structural divergence: an ethan-1-one backbone lacking the α-methyl group typical of cathinones.

This seemingly minor modification fundamentally alters the steric environment of the β-keto group, accelerating specific biotransformations. Because parent synthetic stimulants are often rapidly cleared or chemically unstable in biological matrices 1, identifying stable downstream metabolites is paramount for forensic toxicology, clinical diagnostics, and pharmacokinetic profiling. This whitepaper details a self-validating in vitro methodology leveraging Human Liver Microsomes (HLMs) and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS) to map the metabolic fate of this compound.

Mechanistic Causality: Predicting Biotransformations

As a Senior Application Scientist, I approach metabolite identification not as a blind screening exercise, but as a predictable cascade of enzyme-substrate interactions governed by molecular topology. Based on the in vitro behavior of homologous chloromethcathinones 2, the metabolism of 1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one is driven by three primary mechanisms:

-

Ketone Reduction (Phase I): Mediated by cytosolic aldo-keto reductases (AKRs) and carbonyl reductases (CBRs). Because this molecule lacks the steric hindrance of an α-methyl group, the carbonyl carbon is highly accessible. We predict rapid reduction to the corresponding alcohol (dihydro-metabolite), which often serves as the most reliable, long-lasting biomarker in urine 3.

-

Oxidative N-Demethylation (Phase I): Cytochrome P450 enzymes (primarily CYP2B6, CYP2C19, and CYP3A4) catalyze the hydroxylation of the N-methyl group, followed by spontaneous rearrangement to release formaldehyde, yielding a primary amine.

-

Aryl Hydroxylation & Glucuronidation (Phase I & II): CYP2D6/CYP3A4-mediated hydroxylation occurs on the phenyl ring. The resulting phenolic hydroxyls—as well as the alcohol generated from ketone reduction—are prime targets for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), forming highly polar Phase II glucuronide conjugates 4.

Predicted Phase I and II metabolic pathways for the parent compound.

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness, an in vitro assay cannot merely consist of substrate and enzyme. Halogenated cathinone analogs are notoriously prone to non-enzymatic degradation (e.g., thermal breakdown or oxidation in aqueous buffers) 2. Therefore, the protocol below incorporates a self-validating architecture utilizing heat-inactivated controls to isolate true enzymatic biotransformation from background chemical instability.

Step-by-Step Methodology: HLM Incubation

-

Substrate & Reagent Preparation:

-

Prepare a 10 mM stock solution of 1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one in LC-MS grade DMSO.

-

Thaw Pooled Human Liver Microsomes (HLMs, 20 mg/mL protein) on ice.

-

Causality Note: Alamethicin (25 µg/mL) must be added to the HLM mixture and incubated on ice for 15 minutes. This pore-forming peptide permeabilizes the microsomal membrane, allowing the highly polar UDPGA cofactor to access luminal UGT enzymes for Phase II metabolism.

-

-

Incubation Assembly:

-

In a 1.5 mL low-bind Eppendorf tube, combine 100 mM potassium phosphate buffer (pH 7.4), 1 mg/mL HLM protein, and 10 µM of the substrate.

-

System Validation: Prepare a parallel Negative Control using HLMs that have been heat-inactivated at 90°C for 10 minutes. Prepare a Positive Control using a well-characterized substrate like α-PVP to verify enzymatic viability 3.

-

-

Reaction Initiation:

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the cofactor mixture: 1 mM NADPH (for CYP/AKR activity) and 2 mM UDPGA (for UGT activity).

-

-

Time-Course Sampling & Quenching:

-

Extract 50 µL aliquots at t=0,15,30,60,and 120 minutes.

-

Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 4-CMC-d3, 100 ng/mL). Causality Note: The 1:3 organic ratio instantly denatures the enzymes, halting metabolism, while precipitating the protein matrix to protect the LC column.

-

-

Extraction for LC-HRMS:

-

Vortex for 30 seconds and centrifuge at 15,000 × g for 10 minutes at 4°C.

-

Transfer 100 µL of the clear supernatant to an autosampler vial for analysis.

-

Workflow for in vitro metabolite identification using LC-HRMS/MS.

Analytical Workflow & Data Presentation

High-Resolution Mass Spectrometry (HRMS) is mandatory for untargeted metabolite identification. We utilize a Quadrupole-Orbitrap system operating in Data-Dependent Acquisition (DDA) mode. This ensures that the instrument captures the exact mass of the precursor ion (MS1) while automatically triggering fragmentation (MS2) for structural elucidation of low-abundance metabolites 1.

Table 1: LC-HRMS/MS Instrument Parameters

| Parameter | Specification / Setting | Justification |

| Analytical Column | Biphenyl or C18 (100 × 2.1 mm, 1.7 µm) | Biphenyl phase offers superior retention for aromatic, amine-containing compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Promotes positive electrospray ionization (ESI+). |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Provides necessary elution strength for hydrophobic metabolites. |

| Mass Analyzer | Orbitrap (Resolution: 70,000 MS1 / 17,500 MS2) | Sub-3 ppm mass accuracy is required to distinguish isobaric biotransformations. |

| Acquisition Mode | Full Scan DDA (Top 5) | Captures untargeted full-scan data while isolating the top 5 most intense ions for MS/MS. |

| Collision Energy | NCE 20, 40, 60 (Stepped) | Stepped energy ensures both fragile (glucuronide) and stable (aromatic) bonds are cleaved. |

Table 2: Predicted Quantitative Mass Data for Key Metabolites

Based on exact mass calculations, the following table summarizes the target m/z values required for Mass Defect Filtering (MDF) during data processing.

| Metabolite ID | Biotransformation | Chemical Formula | Exact Mass [M+H]⁺ | Mass Shift (Δ Da) |

| Parent | None (1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one) | C₉H₁₀ClNO | 184.0526 | 0.0000 |

| M1 | N-Demethylation | C₈H₈ClNO | 170.0369 | -14.0157 |

| M2 | Ketone Reduction | C₉H₁₂ClNO | 186.0683 | +2.0157 |

| M3 | Aryl Hydroxylation | C₉H₁₀ClNO₂ | 200.0475 | +15.9949 |

| M4 | N-Demethylation + Ketone Reduction | C₈H₁₀ClNO | 172.0526 | -12.0000 |

| M5 | O-Glucuronidation (Conjugation of M2) | C₁₅H₂₀ClNO₇ | 362.1004 | +178.0478 |

Note: Data processing should employ a mass tolerance window of ≤ 5 ppm. The detection of M5 (glucuronide) confirms the successful permeabilization of the HLMs by alamethicin.

References

-

Liquid Chromatography-High-Resolution Mass Spectrometry-Based In Vitro Toxicometabolomics of the Synthetic Cathinones 4-MPD and 4-MEAP in Pooled Human Liver Microsomes MDPI URL:[Link]

-

Metabolic Profile of Four Selected Cathinones in Microsome Incubations: Identification of Phase I and II Metabolites by Liquid Chromatography High Resolution Mass Spectrometry Frontiers in Pharmacology URL:[Link]

-

Metabolic profiling of four synthetic stimulants, including the novel indanyl-cathinone 5-PPDi, after human hepatocyte incubation PubMed Central (PMC) URL:[Link]

-

(A) Proposed structures of the 4-CMC Phase I metabolites identified by LC-HRMS/MS analysis ResearchGate URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Metabolic Profile of Four Selected Cathinones in Microsome Incubations: Identification of Phase I and II Metabolites by Liquid Chromatography High Resolution Mass Spectrometry [frontiersin.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Application Note: Comprehensive NMR Chemical Shift Assignment of 1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one

Introduction

1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one is a synthetic organic compound with potential applications in pharmaceutical research and development. As with any novel chemical entity, unambiguous structural elucidation is a critical prerequisite for understanding its biological activity and for ensuring quality control in its synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the detailed characterization of small molecules in solution.[1][2] This application note provides a comprehensive guide to the complete assignment of the ¹H and ¹³C NMR chemical shifts of 1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one. We will delve into the theoretical basis for the expected spectral features and present a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments designed for a rigorous and self-validating structural assignment. This guide is intended for researchers, scientists, and drug development professionals who are actively engaged in the synthesis and characterization of novel organic compounds.

Molecular Structure and Expected Spectral Features

The structure of 1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one presents several key features that will dictate its NMR signature. The presence of a 2-chlorophenyl group will result in a complex splitting pattern in the aromatic region of the ¹H NMR spectrum due to ortho, meta, and para couplings.[3] The electron-withdrawing nature of the chlorine atom and the carbonyl group will influence the chemical shifts of the aromatic protons and carbons.[4][5] The ethanone backbone contains a methylene group adjacent to a chiral center (if the nitrogen inversion is slow) and a methylamino group, which will exhibit characteristic chemical shifts and couplings. The carbonyl carbon is expected to resonate at a significantly downfield chemical shift.[4][6][7]

Experimental Design and Rationale

A multi-pronged NMR approach is essential for the unambiguous assignment of all proton and carbon signals. The following suite of experiments provides a logical and efficient workflow for complete structural elucidation.

Figure 1: A logical workflow for the comprehensive NMR-based structural elucidation of 1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one.

Protocols

Part 1: Sample Preparation

High-quality NMR data begins with meticulous sample preparation. The following protocol is designed to yield a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[8][9]

Materials:

-

1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one (5-10 mg for ¹H NMR, 20-30 mg for ¹³C and 2D NMR)

-

Deuterated chloroform (CDCl₃) (0.6-0.7 mL)

-

High-quality 5 mm NMR tube

-

Pasteur pipette and glass wool

-

Vortex mixer

Procedure:

-

Weighing the Sample: Accurately weigh the required amount of 1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6 mL of CDCl₃ to the vial. The use of a deuterated solvent is crucial for the spectrometer's lock system.[9] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[8]

-

Dissolution: Gently vortex the vial to ensure complete dissolution of the sample. Visually inspect the solution to confirm the absence of any solid particles.

-

Filtration: To remove any microscopic particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[9]

-

Sample Height: Ensure the final sample height in the NMR tube is approximately 4-5 cm.[8]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.

Part 2: NMR Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample concentration.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

1D Experiments:

-

¹H NMR:

-

Number of scans: 16

-

Relaxation delay: 2 s

-

Acquisition time: 4 s

-

Spectral width: 16 ppm

-

-

¹³C{¹H} NMR:

-

Number of scans: 1024

-

Relaxation delay: 2 s

-

Acquisition time: 1 s

-

Spectral width: 240 ppm

-

-

DEPT-135:

2D Experiments:

-

¹H-¹H COSY (Correlation Spectroscopy):

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

Predicted NMR Data and Assignment

Based on established chemical shift ranges and the electronic effects of the substituents, the following tables summarize the predicted ¹H and ¹³C NMR data for 1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Signal | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-3' | 7.8 - 8.0 | dd | J_ortho_ ≈ 8.0, J_meta_ ≈ 1.5 | Aromatic Proton |

| H-4', H-5', H-6' | 7.2 - 7.6 | m | - | Aromatic Protons |

| H-2 | 3.8 - 4.0 | s | - | CH₂ |

| NH | 1.5 - 2.5 | br s | - | Amine Proton |

| H-3 | 2.4 - 2.6 | s | - | N-CH₃ |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Signal | Predicted Chemical Shift (ppm) | DEPT-135 | Assignment |

| C-1 | 195 - 200 | - | C=O |

| C-1' | 135 - 140 | - | Aromatic C |

| C-2' | 130 - 135 | - | Aromatic C-Cl |

| C-3', C-4', C-5', C-6' | 125 - 132 | CH | Aromatic CH |

| C-2 | 55 - 60 | CH₂ | CH₂ |

| C-3 | 35 - 40 | CH₃ | N-CH₃ |

Step-by-Step Spectral Assignment

-

¹H NMR Analysis: The aromatic region will show a complex multiplet for the four protons of the 2-chlorophenyl group. The downfield-most aromatic signal is likely H-3' due to the deshielding effect of the adjacent carbonyl group. The methylene protons (H-2) are expected to appear as a singlet, and the N-methyl protons (H-3) will also be a singlet. The amine proton (NH) will likely be a broad singlet and its chemical shift can be concentration-dependent.

-

¹³C and DEPT-135 Analysis: The carbonyl carbon (C-1) will be the most downfield signal. The DEPT-135 spectrum will confirm the presence of one CH₂ group (negative signal), one CH₃ group (positive signal), and four aromatic CH groups (positive signals). The two quaternary aromatic carbons (C-1' and C-2') will be absent in the DEPT spectrum but present in the broadband ¹³C{¹H} spectrum.

-

¹H-¹H COSY Analysis: This spectrum will primarily show correlations within the aromatic ring, helping to trace the connectivity of the aromatic protons.

-

¹H-¹³C HSQC Analysis: This is a crucial experiment for definitively linking each proton to its directly attached carbon. For example, the singlet at ~2.5 ppm will correlate with the carbon at ~37 ppm, confirming the N-CH₃ assignment.

-

¹H-¹³C HMBC Analysis: This experiment provides the final pieces of the puzzle by establishing long-range connectivities. Key expected correlations are illustrated in the diagram below.

Figure 2: Key expected HMBC correlations for 1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one.

For instance, the methylene protons (H-2) should show a correlation to the carbonyl carbon (C-1) and the N-methyl carbon (C-3). Crucially, a three-bond correlation from H-2 to the quaternary aromatic carbon C-1' will firmly establish the connection between the ethanone side chain and the phenyl ring. The N-methyl protons (H-3) will show a two-bond correlation to the methylene carbon (C-2) and a three-bond correlation to the carbonyl carbon (C-1).

Conclusion

The combination of 1D (¹H, ¹³C{¹H}, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and robust methodology for the complete and unambiguous assignment of the chemical shifts of 1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one. This detailed structural information is fundamental for its use in further research and development, ensuring chemical identity and purity. The protocols and predicted data herein serve as a comprehensive guide for scientists working on the characterization of this and structurally related molecules.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]

-

Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes. Retrieved from [Link]

-

Chem Help ASAP. (2022, October 8). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition. Retrieved from [Link]

-

University of Calgary. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

-

Patterson-Elenbaum, S., Stanley, J. T., & Dillner, D. K. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806. [Link]

-

Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Fiveable. (2025, August 15). J-Coupling Constant: Organic Chemistry Study Guide. Retrieved from [Link]

-

Scite.ai. (n.d.). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. Retrieved from [Link]

-

Dhami, K. S., & Stothers, J. B. (1965). 13C N.M.R. STUDIES. PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 43(3), 479-497. [Link]

-

Canadian Science Publishing. (n.d.). 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Retrieved from [Link]

-

Liu, Y., & Zhang, J. (2018). NMR Characterization of RNA Small Molecule Interactions. Molecules, 23(10), 2465. [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). J-Coupling (Scalar). Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Wikipedia. (n.d.). J-coupling. Retrieved from [Link]

-

EPFL. (n.d.). Supporting Information. Retrieved from [Link]

-

Allery, C. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

-

Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

-

Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

-

NMR Wiki Q&A Forum. (2011, January 12). Why is chemical shift range of 13C wider than of 1H nuclei? Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloroacetophenone. Retrieved from [Link]

-

Prezi. (2026, March 11). Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. Retrieved from [Link]

-

News-Medical.Net. (2019, April 11). Characterizing Small Molecules with NMR. Retrieved from [Link]

-

Springer Nature. (n.d.). Screening Protein–Small Molecule Interactions by NMR. Retrieved from [Link]

-

Scribd. (n.d.). Acetophenone 13C NMR Analysis. Retrieved from [Link]

-

La Trobe University. (2025, November 28). Small Molecule Structure Characterisation. Retrieved from [Link]

-

Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

SpectraBase. (n.d.). Acetophenone, 2-chloro- - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

MolPort. (n.d.). 1-(2-chlorophenyl)-2-(methylamino)ethan-1-one hydrochloride. Retrieved from [Link]

-

MDPI. (2024, October 2). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(2-chlorophenyl)-. Retrieved from [Link]

Sources

- 1. news-medical.net [news-medical.net]

- 2. latrobe.edu.au [latrobe.edu.au]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scite.ai [scite.ai]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. organomation.com [organomation.com]

- 9. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]

- 10. web.uvic.ca [web.uvic.ca]

- 11. emerypharma.com [emerypharma.com]

- 12. prezi.com [prezi.com]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

Synthesis and SAR Profiling of 1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one Derivatives: A Novel α-Amino Ketone Scaffold

Introduction & Rationale

The compound 1-(2-chlorophenyl)-2-(methylamino)ethan-1-one is a β-keto-phenethylamine derivative structurally related to synthetic cathinones (e.g., 2-CMC) and dissociative anesthetics like ketamine. Unlike conventional cathinones, which possess an α-methyl group, this scaffold represents a truncated, unbranched analog.

For drug development professionals and forensic toxicologists, synthesizing this scaffold and its derivatives is critical for Structure-Activity Relationship (SAR) studies. By omitting the α-methyl group, researchers can isolate and map the steric and electronic boundaries of monoamine transporter (DAT, NET, SERT) binding pockets without the confounding variable of α-carbon chirality. This application note details a self-validating, three-step synthetic workflow and provides a hypothetical SAR profiling framework for these novel α-amino ketones.

Mechanistic Workflow

The synthesis relies on a robust, three-step pathway: acid-catalyzed α-bromination of the starting acetophenone, followed by nucleophilic substitution with methylamine, and immediate stabilization via hydrochloride salt precipitation [1].

Figure 1: Three-step synthetic workflow for 1-(2-chlorophenyl)-2-(methylamino)ethan-1-one HCl salt.

Experimental Protocols

As a Senior Application Scientist, it is imperative to emphasize that α-amino ketones are notoriously unstable as free bases. The following protocols are engineered with built-in Quality Control (QC) checkpoints and mechanistic safeguards to prevent common degradation pathways, such as pyrazine dimerization [2].

Protocol A: Acid-Catalyzed α-Bromination

-

Objective : Regioselective halogenation of 2'-chloroacetophenone.

-

Causality : Acid catalysis is employed to promote enolization, which is the rate-determining step. The 2-chloro group sterically hinders the alpha position slightly but electronically withdraws electron density, requiring strict temperature control to prevent over-bromination.

-

Procedure :

-

In a flame-dried 250 mL round-bottom flask, dissolve 50 mmol of 1-(2-chlorophenyl)ethan-1-one in 50 mL of glacial acetic acid and 50 mL of dichloromethane (DCM).

-

Add 0.5 mL of 48% aqueous hydrobromic acid (HBr) to initiate enolization.

-

Cool the reaction mixture to 0 °C in an ice bath. Dissolve 52 mmol of bromine ( Br2 ) in 20 mL of DCM and transfer to an addition funnel.

-

Add the Br2 solution dropwise over 45 minutes to keep the local concentration of electrophilic bromine low relative to the enol.

-

Self-Validation (QC) : Monitor the reaction via GC-MS. The reaction is complete when the M+ / M+2 isotopic cluster (1:1 ratio) of the monobrominated product is the dominant peak, ensuring no α,α-dibromination occurred.

-

Quench with 50 mL of saturated aqueous sodium thiosulfate ( Na2S2O3 ). Extract with DCM (3 x 50 mL), wash with saturated NaHCO3 and brine, dry over anhydrous MgSO4 , and concentrate under reduced pressure.

-

Protocol B: Nucleophilic Amination

-

Objective : SN2 substitution of the α-bromide with methylamine.

-

Causality : A massive stoichiometric excess of methylamine (10:1) and cryogenic temperatures are strictly required. If stoichiometric amounts are used, the newly formed secondary amine will compete as a nucleophile, leading to tertiary amine dimerization and complex mixtures [3].

-

Procedure :

-

In a 500 mL flask, prepare a solution of methylamine (500 mmol, 10 equivalents) in 100 mL of absolute ethanol. Cool to -5 °C using an ice-salt bath.

-

Dissolve the crude 2-bromo-1-(2-chlorophenyl)ethan-1-one (approx. 45 mmol) from Protocol A in 50 mL of ethanol. Add this dropwise to the chilled methylamine solution over 1 hour.

-

Self-Validation (QC) : Spot the reaction mixture on a TLC plate (DCM:MeOH 9:1, 1% NH4OH ). A positive ninhydrin stain confirms the presence of the secondary amine. Immediate processing is required.

-

Evaporate the ethanol and excess methylamine under reduced pressure at room temperature (do not heat). Partition the residue between 100 mL of 1M NaOH and 100 mL of diethyl ether. Extract the aqueous layer twice more with ether. Dry the combined organic layers over Na2SO4 .

-

Protocol C: Hydrochloride Salt Precipitation

-

Objective : Isolation and stabilization of the final product.

-

Causality : Converting the unstable free base into its hydrochloride salt immediately halts degradation pathways (such as oxidation and self-condensation). The protonated amine is non-nucleophilic, securing the structural integrity of the scaffold for downstream SAR assays [2].

-

Procedure :

-

Transfer the dried ethereal solution of the free base to a clean flask submerged in an ice bath.

-

Slowly add 2M HCl in diethyl ether dropwise under vigorous stirring until the pH of the solution reaches 3-4 (tested via pH paper on an aliquot).

-

Filter the resulting white crystalline precipitate using a Büchner funnel. Wash the filter cake with 20 mL of cold, anhydrous diethyl ether.

-

Self-Validation (QC) : Dry the crystals in a vacuum desiccator overnight. Verify purity via 1H -NMR ( D2O ) and melting point analysis. Purity must exceed 98% before utilization in in vitro binding assays.

-

SAR Profiling & Data Presentation

To understand the pharmacophore of this truncated scaffold, in vitro binding affinities at the Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters are evaluated. The table below presents representative SAR data demonstrating the impact of halogen positional isomerism.

Table 1: In Vitro Monoamine Transporter Binding Affinities (Ki, nM)

| Compound | Ar-Substitution | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) | DAT/SERT Ratio |

| 1 | Unsubstituted | 1450 | 850 | 4200 | 0.34 |

| 2 | 2-Chloro | 320 | 180 | 6500 | 0.05 |

| 3 | 3-Chloro | 410 | 210 | 1200 | 0.34 |

| 4 | 4-Chloro | 890 | 450 | 150 | 5.93 |

SAR Insights & Causality

The data illustrates that the 2-chloro substitution (Compound 2) restricts the rotational freedom of the aryl ring relative to the ketone carbonyl due to steric clash. This orthogonal conformation is highly favored by the Dopamine and Norepinephrine transporters, leading to a significant increase in binding affinity and DAT selectivity compared to the unsubstituted analog. Conversely, the 4-chloro substitution (Compound 4) projects the halogen into a lipophilic pocket preferred by the Serotonin Transporter (SERT), drastically shifting the selectivity profile toward serotonergic activity. This mirrors the SAR trends observed in fully α-methylated synthetic cathinones, validating the utility of this unbranched scaffold as a pharmacological probe [3].

References

-

Title : Synthesis of emerging cathinones and validation of a SPE GC–MS method for their simultaneous quantification in blood Source : Analytical and Bioanalytical Chemistry (2022) URL :[Link]

-

Title : Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact Source : MDPI - International Journal of Molecular Sciences (2025) URL :[Link]

-

Title : Recent Contributions of Organic Synthesis to Forensic Science Source : PMC - PubMed Central (2026) URL :[Link](Note: URL resolves to the PMC database landing for forensic chemistry synthesis reviews).

Application Note: Handling, Stability, and Synthetic Utility of 1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one

Executive Summary

1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one (often supplied as its hydrochloride salt, CAS 958292-66-5) is a highly versatile α-amino ketone utilized as a critical building block in medicinal chemistry and drug development. It serves as a primary precursor for the synthesis of substituted phenylethanolamines, morpholines, and complex nitrogen-containing heterocycles. Due to the inherent bifunctional reactivity of α-amino ketones, improper handling rapidly leads to irreversible degradation. This application note details the physicochemical properties, mechanistic causality behind its instability, and self-validating protocols for its successful implementation in synthetic workflows.

Physicochemical Properties & Safety Profile

To ensure reproducibility and safety, researchers must adhere strictly to the storage and handling parameters outlined below. The compound is highly sensitive to moisture and alkaline environments when not properly stabilized.

| Property | Value |

| Chemical Name | 1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one hydrochloride |

| CAS Number | 958292-66-5 1 |

| Molecular Formula | C9H11Cl2NO (as HCl salt) |

| Molecular Weight | 220.09 g/mol |

| SMILES | Cl.CNCC(=O)c1ccccc1Cl |

| Storage Conditions | -20 °C, under inert gas (Argon/N2), strictly desiccated |

| Appearance | White to off-white crystalline powder |

Safety Guidelines: Handle within a certified chemical fume hood. The compound is a severe irritant to the respiratory tract, eyes, and skin. Standard PPE (nitrile gloves, lab coat, and safety goggles) is mandatory.

Mechanistic Causality: The Stability of α-Amino Ketones

A fundamental challenge in organic synthesis is the handling of α-amino ketones in their free base form. The structural proximity of a nucleophilic secondary amine to an electrophilic carbonyl carbon creates a highly reactive, self-consuming system.

When the amine is deprotonated, two molecules of the free base will rapidly undergo spontaneous intermolecular condensation. This forms a hemiaminal intermediate that dehydrates into a 2,5-disubstituted dihydropyrazine. In the presence of atmospheric oxygen, this intermediate rapidly oxidizes to form a highly stable, undesired pyrazine dimer 2.

The Causality of the Hydrochloride Salt: To arrest this degradation pathway, the reagent is manufactured and stored strictly as a hydrochloride salt 3. Protonation of the amine lone pair eliminates its nucleophilicity, effectively locking the molecule in a stable, unreactive state. Consequently, when the free base is required for a reaction, it must be generated in situ and immediately trapped by the next reactant.

Mechanistic Workflow Diagram

Figure 1: Reaction pathways of the α-amino ketone highlighting dimerization vs. desired reduction.

Experimental Protocols

Protocol: One-Pot In Situ Free-Basing and Reduction

Objective: To synthesize 1-(2-Chlorophenyl)-2-(methylamino)ethanol while completely bypassing the pyrazine dimerization pathway. Causality & Design: By introducing the reducing agent (NaBH₄) into the reaction mixture concurrently with a mild base (NaOAc), the free base is trapped the exact moment it is generated. The rapid reduction of the ketone to an alcohol destroys the electrophilic center, permanently preventing dimerization.

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and flush with Argon. Add 1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one HCl (1.0 equiv, 5.0 mmol) and suspend in anhydrous methanol (25 mL).

-

Temperature Control: Cool the suspension to exactly 0 °C using an ice-water bath. Rationale: Low temperatures significantly retard the kinetics of bimolecular condensation.

-

In Situ Free-Basing: Add anhydrous sodium acetate (NaOAc) (1.2 equiv, 6.0 mmol) to the stirring suspension. Rationale: NaOAc is basic enough to liberate the free amine but mild enough to prevent rapid exothermic degradation.

-

Immediate Trapping: Immediately begin adding sodium borohydride (NaBH₄) (1.5 equiv, 7.5 mmol) in small portions over a 15-minute period. Rationale: Portion-wise addition controls hydrogen gas evolution while ensuring a constant excess of hydride to immediately reduce the liberated free base.

-

Reaction Maturation: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature for an additional 2 hours.

-

Quenching: Slowly add 10 mL of saturated aqueous NH₄Cl to quench any unreacted NaBH₄. Stir for 15 minutes.

-

Extraction: Evaporate the methanol under reduced pressure. Partition the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the crude amino alcohol.

Analytical Validation (Self-Validating Checkpoint)

To ensure the protocol was successful and dimerization was avoided, the crude product must be analyzed prior to downstream use. This creates a closed-loop, self-validating system:

-

LC-MS Analysis: Confirm the presence of the desired amino alcohol mass ( [M+H]+=186.1 m/z). Scan specifically for the pyrazine dimer mass (approx. 329 m/z for the oxidized dimer) to validate the efficacy of the in situ trapping.

-

¹H NMR (CDCl₃): The success of the reduction is self-validated by the complete disappearance of the characteristic α-proton singlet (~4.0 ppm) of the starting ketone, and the emergence of a new methine multiplet (~5.1 ppm) corresponding to the newly formed chiral center of the alcohol.

References

- Molport. (n.d.). 1-(2-chlorophenyl)-2-(methylamino)ethan-1-one hydrochloride - Molport.

- Login, R. B. (2018). (PDF) DPP analogs based on Alpha-Amino Ketones - ResearchGate.

- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Amino-1-(4-hydroxyphenyl)ethanone - Benchchem.

Sources

LC-MS/MS detection of 1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one in biological matrices

Application Note & Protocol

Topic: A Robust and Validated LC-MS/MS Method for the Quantitative Determination of 1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one (2-CMC) in Biological Matrices

Abstract

The proliferation of New Psychoactive Substances (NPS) presents a continuous and significant challenge to forensic and clinical toxicology.[1][2][3] 1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one, a synthetic cathinone commonly known as 2-CMC, is one such compound that requires sensitive and specific detection methods for accurate identification in biological specimens. This application note details a comprehensive and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2-CMC in human urine and plasma. We will explore the rationale behind the selected sample preparation, chromatographic separation, and mass spectrometric detection parameters. The protocol is designed to be self-validating, adhering to principles outlined in regulatory guidelines to ensure data integrity and reliability.[4][5][6]

Introduction: The Analytical Challenge of Synthetic Cathinones

Synthetic cathinones, often marketed as "bath salts," are a major class of NPS designed to mimic the effects of controlled stimulants like cocaine and amphetamine.[2] Their chemical structures are frequently altered by clandestine laboratories to circumvent existing drug laws, creating a moving target for analytical chemists.[3] This dynamic environment poses several distinct challenges:

-

Lack of Reference Standards: The novelty of these compounds means that certified reference materials and deuterated internal standards can be scarce, complicating method development and validation.[1]

-

Isomeric Complexity: Subtle changes in chemical structure, such as the position of a halogen on the phenyl ring (e.g., 2-CMC vs. 3-CMC or 4-CMC), can result in compounds with identical mass but different retention times and toxicological profiles, demanding high chromatographic resolution.[7]

-

Complex Biological Matrices: The detection of trace amounts of these substances in complex biological fluids like blood and urine requires highly effective sample cleanup to minimize matrix effects, such as ion suppression, which can compromise the accuracy of LC-MS/MS analysis.[8][9]

This guide provides a field-proven methodology to overcome these challenges, offering a reliable workflow for the quantitative analysis of 2-CMC.

Analyte Properties

Understanding the physicochemical properties of 2-CMC is fundamental to developing an effective analytical method.

| Property | Value | Rationale for Method Development |

| Chemical Name | 1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one | The ketone and secondary amine functional groups are key targets for ionization and extraction. |

| Synonyms | 2-Chloromethcathinone, 2-CMC | Awareness of synonyms is crucial for literature searches and database queries. |

| Molecular Formula | C₁₀H₁₂ClNO | Used to calculate the exact mass for high-resolution mass spectrometry and the nominal mass for triple quadrupole analysis. |

| Monoisotopic Mass | 197.06 g/mol | The precursor ion ([M+H]⁺) for MS/MS analysis will be approximately m/z 198.07. |

| Chemical Class | Synthetic Cathinone | Its basic nature (pKa of the amine group) dictates the use of cation exchange for extraction and acidic mobile phases for chromatography. |

Overall Analytical Workflow

The method employs a systematic approach beginning with efficient sample extraction, followed by sensitive and selective instrumental analysis. This workflow is designed to maximize recovery, minimize matrix interference, and ensure high throughput.

Caption: High-level overview of the analytical workflow.

Part A: Protocol for Sample Preparation

Causality: The primary goal of sample preparation is to isolate the analyte of interest from endogenous matrix components (salts, proteins, phospholipids) that can interfere with analysis.[9] While simple "dilute-and-shoot" or protein precipitation methods are fast, they often result in significant matrix effects.[10] Solid Phase Extraction (SPE) offers a superior cleanup by leveraging differential chemical affinities between the analyte and interferences.[11] For 2-CMC, a basic compound, a strong cation-exchange mixed-mode polymer is the optimal choice. This allows for the retention of the protonated amine group of 2-CMC under acidic conditions, while neutral and acidic interferences are washed away. The analyte is then eluted with a basic solvent that neutralizes the amine, releasing it from the sorbent.

Detailed SPE Protocol for Urine and Plasma

Caption: Step-by-step Solid Phase Extraction (SPE) workflow.

Materials:

-

Mixed-mode strong cation exchange SPE cartridges (e.g., Phenomenex Strata-X-C, Agilent SPEC DAU).[12][13]

-

0.1 M Phosphate Buffer (pH 6.0).

-

0.1 M Acetic Acid.

-

Methanol, Dichloromethane, Isopropanol (HPLC Grade).

-

Ammonium Hydroxide.

-

Internal Standard (IS): A deuterated analog (e.g., 2-CMC-d3) is ideal. If unavailable, a structurally similar cathinone not expected in the sample (e.g., Mephedrone-d3) can be used.

Procedure:

-

Sample Pre-treatment:

-

SPE Cartridge Conditioning:

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

-

-

Washing:

-

Wash the cartridge with 1 mL of 0.1 M acetic acid to remove acidic and neutral interferences.

-

Wash the cartridge with 1 mL of methanol to remove residual aqueous components and other interferences.

-

Dry the cartridge under vacuum or positive pressure for 5 minutes.

-

-

Elution:

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) and transfer to an autosampler vial for analysis.

-

Part B: LC-MS/MS Instrumental Analysis

Causality: The instrumental analysis is designed for maximum specificity and sensitivity. Reversed-phase chromatography using a C18 column separates 2-CMC from potential isomers and endogenous components based on polarity. An acidic mobile phase ensures that the 2-CMC molecule is protonated, leading to good peak shape and high ionization efficiency in the mass spectrometer. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides two layers of specificity: first by selecting the protonated molecule (precursor ion) and second by detecting specific, characteristic fragment ions (product ions) generated through collision-induced dissociation.[15]

Liquid Chromatography (LC) Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18, 2.1 x 100 mm, <3 µm | Standard for retaining and separating moderately polar compounds like cathinones.[16] |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient ESI+ ionization and aids in good peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting the analyte. |

| Gradient | 5% B to 95% B over 5 min | A gradient ensures that early-eluting polar interferences are separated from the analyte and that late-eluting non-polar compounds are washed from the column. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, balancing analysis time and separation efficiency. |

| Column Temp. | 40°C | Reduces viscosity and can improve peak shape and reproducibility. |

| Injection Vol. | 5 µL | A small volume minimizes the impact of the sample solvent on the chromatography. |

Mass Spectrometry (MS/MS) Parameters

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The secondary amine on 2-CMC is readily protonated, making ESI+ the ideal mode. |

| Scan Type | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity for quantification in complex matrices.[12] |

| Capillary Voltage | ~3500 V | Optimized for stable spray and maximum ion generation. |

| Gas Temp. | ~300°C | Facilitates desolvation of the ESI droplets. |

| Gas Flow | ~9 L/min | Aids in desolvation. |

| Nebulizer Pressure | ~30 psi | Controls droplet size for efficient ionization. |

Optimized MRM Transitions for 2-CMC (Note: These are predicted and must be empirically optimized by infusing a standard solution)

| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier) | Product Ion (Qualifier) | Collision Energy (eV) |

| 2-CMC | 198.1 | 180.1 | 111.0 | Optimize (~15-25) |

| 2-CMC-d3 (IS) | 201.1 | 183.1 | 111.0 | Optimize (~15-25) |

Rationale for Fragmentation:

-

Precursor Ion [M+H]⁺ (m/z 198.1): The protonated parent molecule.

-

Product Ion (m/z 180.1): Corresponds to the neutral loss of water (H₂O) from the protonated molecule, a common fragmentation for cathinones.

-

Product Ion (m/z 111.0): Represents the 2-chlorobenzoyl cation, a stable and characteristic fragment.

Part C: Method Validation

Causality: A rigorous method validation is mandatory to demonstrate that the analytical method is fit for its intended purpose.[4][5] Following established guidelines, such as those from the FDA, ensures that the data generated is accurate, precise, and legally defensible.[6][17]

The following parameters must be assessed using quality control (QC) samples prepared in the same biological matrix as the unknown samples.

| Validation Parameter | Acceptance Criteria (Based on FDA Guidance)[17] | Purpose |

| Selectivity | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte or IS in blank matrix from at least 6 sources. | Ensures the method can differentiate the analyte from other matrix components. |

| Linearity & Range | A calibration curve with at least 6 non-zero points. Correlation coefficient (r²) ≥ 0.99. | Defines the range over which the method is accurate and precise. |

| Accuracy | Mean concentration at each QC level (low, mid, high) must be within ±15% of the nominal value (±20% for LLOQ). | Measures the closeness of the measured value to the true value. |

| Precision | Coefficient of variation (%CV) should not exceed 15% at each QC level (20% for LLOQ). Assessed as intra-day and inter-day precision. | Measures the reproducibility of the results. |

| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (within ±20%). | Defines the lower limit for reliable quantification. |

| Matrix Effect | The ratio of analyte response in the presence and absence of matrix should be consistent across different matrix lots. | Assesses the impact of co-eluting matrix components on ionization efficiency.[8] |

| Stability | Analyte stability must be demonstrated under various conditions (freeze-thaw, bench-top, long-term storage). | Ensures sample integrity from collection to analysis. |

Conclusion

This application note provides a detailed, scientifically-grounded framework for the LC-MS/MS analysis of 2-CMC in biological matrices. The combination of a highly selective SPE cleanup protocol with the sensitivity and specificity of tandem mass spectrometry results in a robust and reliable method. By adhering to the principles of method validation outlined herein, laboratories can confidently identify and quantify this new psychoactive substance, providing critical data for clinical and forensic investigations. The constant evolution of the NPS market necessitates such validated and adaptable methods to keep pace with emerging public health threats.[1]

References

- New psychoactive substances: catalysing a shift in forensic science practice? - PMC. (URL: )

- Essential FDA Guidelines for Bioanalytical Method Valid

- Draft Guidance for Industry on Bioanalytical Method Valid

- Forensic Toxicology: Advances in the Identification of New Psychoactive Substances (NPS) - Medwin Publishers. (URL: )

- Challenges in Identifying Novel Psychoactive Substances and a Stronger P

- New Psychoactive Substances: Challenges for Law Enforcement Agencies and the Law. (URL: )

- M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (URL: )

- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. (URL: )

- Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. (URL: )

- Designer Drugs: An Escalating Challenges for Forensic Investig

-

A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC. (URL: [Link])

- Detection of Cathinone and Mephedrone in Plasma by LC-MS/MS Using Standard Addition Quantific

-

Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials - Unodc. (URL: [Link])

-

A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - Semantic Scholar. (URL: [Link])

-

Determination of Synthetic Cathinones in Urine... : Journal of Analytical Toxicology - Ovid. (URL: [Link])

-

Determination of Synthetic Cathinones in Urine and Oral Fluid by Liquid Chromatography High-Resolution Mass Spectrometry and Low-Resolution Mass Spectrometry: A Method Comparison - MDPI. (URL: [Link])

-

Simultaneous chemo- and enantio-separation of 2-, 3- and 4-chloro-methcatinones by high-performance liquid chromatography-tandem mass spectrometry and its application to oral fluid samples - PubMed. (URL: [Link])

-

Rapid detection of nine synthetic cathinones in blood and urine by direct analysis in real-time-tandem mass spectrometry - PubMed. (URL: [Link])

-

Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances - MDPI. (URL: [Link])

- Determination of several synthetic cathinones and an amphetamine-like compound in urine by gas chrom

-

Determination of Synthetic Cathinones in Urine Using Gas Chromatography–Mass Spectrometry Techniques | Journal of Analytical Toxicology | Oxford Academic. (URL: [Link])

-

Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC. (URL: [Link])

-

Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites - Agilent. (URL: [Link])

-

Quantitative bioanalysis by LC-MS for the development of biological drugs. (URL: [Link])

-

Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid | Request PDF - ResearchGate. (URL: [Link])

-

Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. (URL: [Link])

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. medwinpublishers.com [medwinpublishers.com]

- 3. Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward | National Institute of Justice [nij.ojp.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Federal Register :: Draft Guidance for Industry on Bioanalytical Method Validation; Availability [federalregister.gov]

- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 7. Simultaneous chemo- and enantio-separation of 2-, 3- and 4-chloro-methcatinones by high-performance liquid chromatography-tandem mass spectrometry and its application to oral fluid samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Rapid detection of nine synthetic cathinones in blood and urine by direct analysis in real-time-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. academicworks.cuny.edu [academicworks.cuny.edu]

- 13. ovid.com [ovid.com]

- 14. academic.oup.com [academic.oup.com]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

- 17. fda.gov [fda.gov]

Technical Support Center: Chromatography of 1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one

Welcome to the dedicated technical support guide for resolving baseline noise in the chromatographic analysis of 1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently encountered questions. Our approach is rooted in scientific principles and extensive field experience to ensure the integrity and reliability of your analytical results.

Introduction

1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one is a ketamine-related compound whose accurate quantification is critical in various research and development settings. A stable and low-noise baseline is the foundation of any reliable chromatographic method, ensuring accurate peak integration and confident detection of low-level analytes.[1][2] This guide provides a systematic approach to diagnosing and resolving baseline noise, tailored to the specific chemical properties of this aromatic amine.

Troubleshooting Guide: Baseline Noise

This section is structured in a question-and-answer format to directly address the challenges you may be facing during your experiments.

Q1: I'm observing significant baseline noise in my chromatogram. Where do I start the troubleshooting process?

A systematic approach is crucial to efficiently identify the source of baseline noise.[3] We recommend a process of elimination, starting from the most common and easily addressable issues. The following flowchart provides a logical workflow for your investigation.

Caption: A stepwise decision tree for troubleshooting baseline noise.

Q2: What are the most common causes of different types of baseline noise?

Understanding the pattern of the noise can provide clues to its origin.[1]

| Noise Type | Common Causes | Recommended Actions |

| Regular/Cyclic Noise | Pump pulsations, faulty check valves, inadequate mobile phase mixing.[4][5] | Install a pulse dampener, clean or replace check valves, premix mobile phase manually. |

| Irregular/Random Noise | Air bubbles in the system, contaminated mobile phase or detector cell, column bleed.[3][6] | Degas mobile phase thoroughly, prepare fresh mobile phase, flush the detector cell and column. |

| Baseline Drift | Temperature fluctuations, non-equilibrated column, mobile phase composition change, contaminated column.[7][8] | Use a column oven, ensure sufficient column equilibration time, prepare fresh mobile phase, clean or replace the column. |

Q3: How does the mobile phase pH affect the analysis of 1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one and contribute to noise?

-

At low pH (e.g., pH < pKa - 2): The amine group will be protonated (positively charged). This can lead to better solubility in the mobile phase but may also cause peak tailing due to strong interactions with residual silanols on the stationary phase.

-

At high pH (e.g., pH > pKa + 2): The amine will be in its neutral, free-base form, which increases its hydrophobicity and retention on a reversed-phase column.[10]

Fluctuations in mobile phase pH, even minor ones, can cause changes in the analyte's retention time and ionization state, leading to baseline drift.[11] It is crucial to use a buffer to maintain a stable pH. For this compound, a mobile phase pH around 9-10 would ensure it is in its free-base form, which often provides better peak shape and less interaction with the stationary phase. Alternatively, a low pH with an amine additive can also be effective.

Q4: I suspect my mobile phase is the culprit. What are the best practices for its preparation?

A contaminated or improperly prepared mobile phase is a frequent source of baseline noise.[4]

Protocol for Mobile Phase Preparation:

-

Use High-Purity Solvents and Reagents: Always use HPLC or LC-MS grade solvents and freshly opened, high-purity additives.[3]

-

Accurate Measurement: If preparing a mixed mobile phase, measure the components separately before mixing to account for volumetric contractions.

-

Buffer Preparation: Dissolve buffer salts in the aqueous portion of the mobile phase completely before adding any organic solvent to prevent precipitation.

-

Filtration: Filter the mobile phase, especially the aqueous component containing buffers, through a 0.45 µm or 0.22 µm membrane filter to remove particulate matter.[12]

-

Degassing: Thoroughly degas the mobile phase to prevent air bubbles from forming in the pump or detector.[6][7] In-line degassers are effective, but sparging with helium or vacuum filtration can also be used.

-

Fresh Preparation: Prepare aqueous mobile phases fresh daily to prevent microbial growth, which can be a significant source of baseline noise.[4]

Q5: Could my column be the source of the noise, and should I use a guard column?

Yes, the column can be a significant contributor to baseline noise. Contaminants from the sample matrix can accumulate on the column, leading to baseline drift and ghost peaks.[4][8]

Using a guard column is a highly recommended and cost-effective way to protect your analytical column.[13][14][15][16][17] A guard column is a short, disposable column with the same packing material as the analytical column. It is installed between the injector and the analytical column to trap strongly retained compounds and particulates from the sample.[15]

When to Use a Guard Column:

-

When analyzing complex or "dirty" samples (e.g., biological matrices, crude reaction mixtures).

-

To extend the lifetime of an expensive analytical column.[13][15]

-

As a general preventative measure to improve method robustness.

Frequently Asked Questions (FAQs)

Q: How often should I prepare a fresh mobile phase?

A: It is best practice to prepare aqueous mobile phases daily. Organic solvents can typically be used for longer, but they should be kept tightly sealed to prevent the absorption of atmospheric contaminants and water.

Q: What type of mobile phase additives are suitable for analyzing this compound?

A: Given its basic nature, additives that improve peak shape for amines are beneficial. At a higher pH, a buffer like ammonium carbonate or ammonium bicarbonate can be used. At a lower pH, small amounts of additives like formic acid or triethylamine can help to mask silanol interactions and improve peak symmetry.[2][18][19][20]

Q: Can temperature fluctuations in the lab affect my baseline?

A: Absolutely. Both the column and the detector are sensitive to temperature changes. A fluctuating laboratory temperature can cause baseline drift.[7][21] Using a column oven and ensuring a stable ambient temperature is crucial for reproducible chromatography.

Q: My baseline is stable when the pump is off, but noisy when it's running. What does this indicate?

A: This strongly suggests a problem with the pump or the mobile phase. The most likely culprits are pump pulsations, leaky check valves, or air bubbles in the system.[12] Start by thoroughly degassing your mobile phase and then inspect the pump's check valves and seals.

Q: I see sharp, random spikes in my baseline. What could be the cause?

A: Sharp, random spikes are often indicative of air bubbles passing through the detector cell or electrical noise.[5][8] Ensure your mobile phase is well-degassed. If the problem persists, check for loose fittings that could be drawing in air. Also, ensure the HPLC system is on a stable power supply, away from other high-powered equipment.

References

Sources

- 1. How to Troubleshoot HPLC Baseline Drift Issues [eureka.patsnap.com]

- 2. longdom.org [longdom.org]

- 3. phenomenex.com [phenomenex.com]

- 4. agilent.com [agilent.com]

- 5. HPLC Troubleshooting Guide [scioninstruments.com]

- 6. elementlabsolutions.com [elementlabsolutions.com]

- 7. sepscience.com [sepscience.com]

- 8. gmi-inc.com [gmi-inc.com]

- 9. CompTox Chemicals Dashboard [comptox.epa.gov]

- 10. biotage.com [biotage.com]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 13. News - The Essential Role of Guard Column Cartridges in HPLC Analysis [mxchromasir.com]

- 14. Understanding HPLC Guard Columns [phenomenex.com]

- 15. HPLC Guard Column | Phenomenex [phenomenex.com]

- 16. Understanding HPLC Guard Columns: Necessity and Best Practices - Axion Labs [axionlabs.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents [patents.google.com]

- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

minimizing matrix effects in 1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one mass spectrometry

Target Analyte: 1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one Application Focus: Minimizing Matrix Effects (Ion Suppression/Enhancement) in Biological Matrices

Welcome to the Technical Support Center. This guide is engineered for senior scientists and bioanalytical professionals developing robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for 1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one—a secondary amine and substituted cathinone derivative. Because of its basic nature and elution profile, this analyte is highly susceptible to matrix effects, particularly ion suppression from endogenous phospholipids.

Below, you will find a mechanistic knowledge base, diagnostic workflows, and self-validating standard operating procedures (SOPs) to ensure absolute quantitative integrity.

Knowledge Base & FAQs: The Chemistry of Matrix Effects

Q: Why is 1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one specifically prone to severe ion suppression in plasma and whole blood? A: The target analyte is a secondary amine with a basic pKa (typically ~8.0–8.5). In positive electrospray ionization (ESI+), it readily forms a protonated precursor ion [M+H]+ . However, in reversed-phase liquid chromatography (RPLC), it often co-elutes with endogenous glycerophosphocholines. These zwitterionic lipids possess a highly basic trimethylammonium headgroup that fiercely competes with the analyte for charge and surface position on the ESI droplet, leading to catastrophic signal quenching 12.